molecular formula C16H18N2O B14929011 (2E)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(4-methylphenyl)prop-2-en-1-one

(2E)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B14929011
M. Wt: 254.33 g/mol
InChI Key: ZKTKONRYQNTRTM-MDZDMXLPSA-N
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Description

(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a pyrazole ring and a propenone moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or saturated ketones.

Scientific Research Applications

(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family.

    Flavonoids: A class of compounds structurally related to chalcones with diverse biological activities.

    Pyrazoles: Compounds containing the pyrazole ring, known for their pharmacological properties.

Uniqueness

(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE is unique due to the combination of the pyrazole ring and the chalcone structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

(E)-1-(1-ethyl-3-methylpyrazol-4-yl)-3-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H18N2O/c1-4-18-11-15(13(3)17-18)16(19)10-9-14-7-5-12(2)6-8-14/h5-11H,4H2,1-3H3/b10-9+

InChI Key

ZKTKONRYQNTRTM-MDZDMXLPSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)C(=O)/C=C/C2=CC=C(C=C2)C

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)C=CC2=CC=C(C=C2)C

Origin of Product

United States

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